1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene, also known as FSMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. FSMB is a sulfonamide derivative that has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for use in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene involves the formation of a covalent bond between the sulfonamide group of the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene are dependent on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can have implications for acid-base balance in the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine in the brain, which can have implications for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene in lab experiments is its potent inhibitory effects on certain enzymes, which can make it a valuable tool for studying enzyme function. However, one limitation of using 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene is that its inhibitory effects are irreversible, which can make it difficult to study the effects of enzyme inhibition over time.
Zukünftige Richtungen
There are several future directions for research involving 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene. One potential area of research is the development of 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene analogs that exhibit more selective inhibitory effects on specific enzymes. Another potential area of research is the use of 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene in the development of new drugs for the treatment of diseases such as Alzheimer's disease. Additionally, research could be conducted to further elucidate the mechanism of action of 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene and its effects on enzyme function.
Synthesemethoden
The synthesis of 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl methyl sulfone in the presence of a base such as triethylamine. This reaction yields 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene as the final product. The purity of the compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for use in biochemical and physiological studies. One of the enzymes that 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene has been found to inhibit is carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has potential implications for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(4-fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO5S2/c1-11-3-9-14(10-4-11)22(17,18)16(2)12-5-7-13(8-6-12)21-23(15,19)20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQPPMIOARDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.